molecular formula C21H26N2O5S B11587290 methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609795-92-8

methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11587290
CAS No.: 609795-92-8
M. Wt: 418.5 g/mol
InChI Key: IGLWYENOVKGELZ-UHFFFAOYSA-N
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Description

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrimido[2,1-b][1,3]thiazine core, which is a fused ring system combining pyrimidine and thiazine rings

Preparation Methods

The synthesis of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, starting with the preparation of the core pyrimido[2,1-b][1,3]thiazine structure. This can be achieved through the acid-catalyzed cyclization of appropriate precursors, such as 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.

Chemical Reactions Analysis

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic ring or the heterocyclic core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, which can be tailored for various applications in research and industry.

Biological Activity

Methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry. This compound belongs to the pyrimido-thiazine class, which has been associated with a variety of biological activities including antimicrobial, anti-inflammatory, and anticancer effects. The unique structural features of this compound contribute to its interaction with various biological targets.

Structural Information

The molecular formula of this compound is C21H26N2O5S. Its structure includes a pyrimido-thiazine core that is essential for its biological activity.

Key Structural Features

FeatureDescription
Molecular FormulaC21H26N2O5S
SMILESCCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC
InChIInChI=1S/C21H26N2O5S/c1-5-10...

Biological Activity

The biological activity of this compound has been the subject of various studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Research indicates that compounds within the pyrimido-thiazine family exhibit significant antimicrobial properties. Specifically, methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo has shown effectiveness against several bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of key enzymes or disruption of cellular processes in microbial cells .

Anticancer Properties

Studies have demonstrated that derivatives of pyrimido-thiazines can inhibit cancer cell proliferation. The compound's ability to interfere with DNA replication and cell cycle progression makes it a candidate for further investigation in cancer therapy. For instance, it has been noted that these compounds can induce apoptosis in cancer cells through various pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo is also noteworthy. Compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a therapeutic application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study published in Pharmaceutical Biology found that certain thiazine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing activity .
  • Anticancer Research : In a clinical trial reported by Cancer Chemotherapy and Pharmacology, a derivative similar to the compound was evaluated for its anticancer effects against breast cancer cells. Results indicated significant inhibition of cell growth and induction of apoptosis .
  • Inflammation Model : An investigation into the anti-inflammatory properties demonstrated that treatment with this compound reduced edema in rat models induced by carrageenan injection, suggesting its potential use in managing inflammatory disorders .

Properties

CAS No.

609795-92-8

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-5-10-28-15-8-7-14(12-16(15)27-6-2)19-18(20(25)26-4)13(3)22-21-23(19)17(24)9-11-29-21/h7-8,12,19H,5-6,9-11H2,1-4H3

InChI Key

IGLWYENOVKGELZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OC)OCC

Origin of Product

United States

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